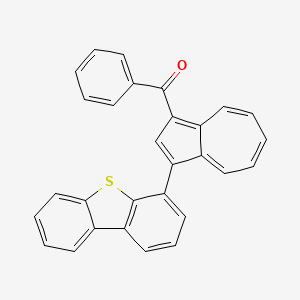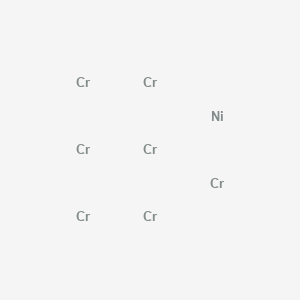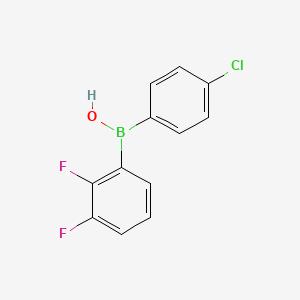
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to a 4-chlorophenyl group and a 2,3-difluorophenyl group. The presence of both chlorine and fluorine atoms in the phenyl rings imparts distinct reactivity and stability to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2,3-difluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 2,3-difluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids or borinic acids.
科学的研究の応用
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs and enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.
作用機序
The mechanism of action of (4-Chlorophenyl)(2,3-difluorophenyl)borinic acid involves its interaction with molecular targets through its boron atom. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transmetalation step, where the boron-bound aryl group is transferred to the palladium catalyst. This step is crucial for the formation of the carbon-carbon bond in the final product .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2,3-Difluorophenylboronic acid
- (3,4-Difluorophenyl)boronic acid
Uniqueness
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct reactivity and stability compared to other boronic acids. The dual substitution pattern allows for selective reactions and applications that are not possible with simpler boronic acids .
特性
CAS番号 |
872495-76-6 |
|---|---|
分子式 |
C12H8BClF2O |
分子量 |
252.45 g/mol |
IUPAC名 |
(4-chlorophenyl)-(2,3-difluorophenyl)borinic acid |
InChI |
InChI=1S/C12H8BClF2O/c14-9-6-4-8(5-7-9)13(17)10-2-1-3-11(15)12(10)16/h1-7,17H |
InChIキー |
CUROKTVHDUDSCO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)Cl)(C2=C(C(=CC=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
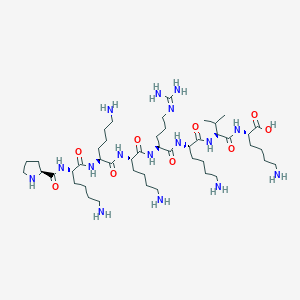
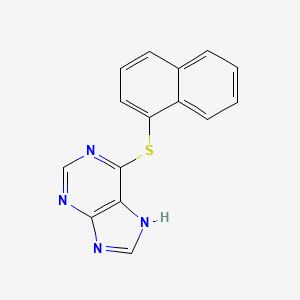

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
